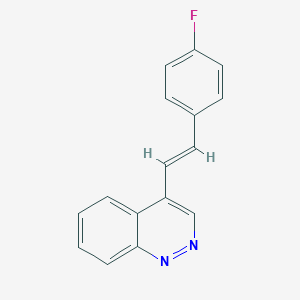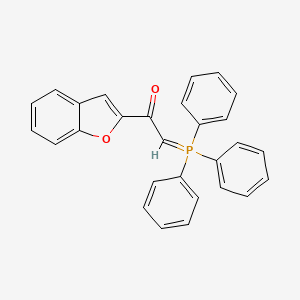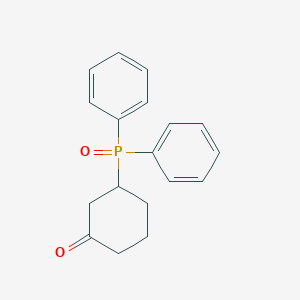![molecular formula C17H14O B15210879 Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl- CAS No. 143360-77-4](/img/structure/B15210879.png)
Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-([1,1’-Biphenyl]-4-yl)-2-methylfuran is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl group attached to a furan ring, which is further substituted with a methyl group. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,1’-Biphenyl]-4-yl)-2-methylfuran typically involves the coupling of a biphenyl derivative with a furan ring. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated furan in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: On an industrial scale, the production of 4-([1,1’-Biphenyl]-4-yl)-2-methylfuran may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated processes helps in scaling up the production while maintaining the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-([1,1’-Biphenyl]-4-yl)-2-methylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation reactions using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation of the furan ring can yield furanones.
- Reduction of the biphenyl group can produce cyclohexyl derivatives.
- Substitution reactions can lead to halogenated biphenyl derivatives.
Applications De Recherche Scientifique
4-([1,1’-Biphenyl]-4-yl)-2-methylfuran has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-2-methylfuran involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Biphenyl: A simpler analog without the furan ring.
2-Methylfuran: A simpler analog without the biphenyl group.
4-Phenylfuran: A similar compound with a single phenyl group instead of a biphenyl group.
Uniqueness: 4-([1,1’-Biphenyl]-4-yl)-2-methylfuran is unique due to the presence of both the biphenyl and furan moieties, which impart distinct chemical reactivity and biological activity. The combination of these two functional groups allows for a broader range of applications and interactions compared to its simpler analogs.
Propriétés
Numéro CAS |
143360-77-4 |
|---|---|
Formule moléculaire |
C17H14O |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-methyl-4-(4-phenylphenyl)furan |
InChI |
InChI=1S/C17H14O/c1-13-11-17(12-18-13)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3 |
Clé InChI |
GCIZXFHISABINL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CO1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)
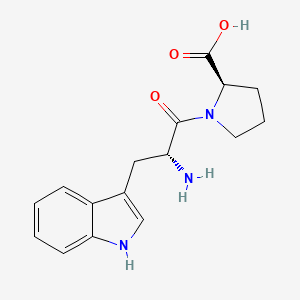
![2-Nitro-7-[(prop-2-en-1-yl)oxy]-1-benzofuran](/img/structure/B15210814.png)
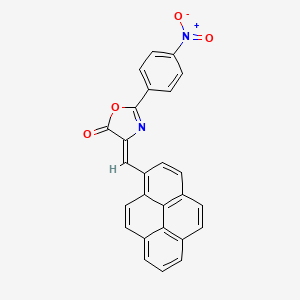

![Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B15210834.png)


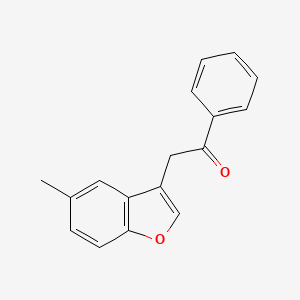
![Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]-](/img/structure/B15210850.png)
